molecular formula C7H6ClNO B043298 2-Chlorobenzaldehyde oxime CAS No. 3717-28-0

2-Chlorobenzaldehyde oxime

Cat. No. B043298
CAS RN: 3717-28-0
M. Wt: 155.58 g/mol
InChI Key: FZIVKDWRLLMSEJ-WEVVVXLNSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Studies on molecular structures, such as an electron-diffraction study of 2-chlorobenzaldehyde, provide insights into the geometry and conformation of these compounds. For instance, the molecular structure of 2-chlorobenzaldehyde was analyzed by gas-phase electron diffraction, revealing a mixture of cis and trans conformers, suggesting similar structural possibilities for its oxime derivatives (L. Schāfer, S. Samdal, & K. Hedberg, 1976).

Chemical Reactions and Properties

Oximes, including those derived from chlorobenzaldehyde, participate in various chemical reactions, reflecting their utility in synthetic chemistry. The Schiff base ligand formed from 2-chlorobenzaldehyde thiosemicarbazone, for example, highlights the reactivity of such compounds in forming complexes with metals (Yu-peng Tian Yp et al., 1997).

Physical Properties Analysis

The physical properties of 2-Chlorobenzaldehyde oxime can be inferred from related compounds, such as the detailed crystal structure analysis of syn-p-chlorobenzaldoxime, which sheds light on the hydrogen bonding and molecular packing, indicative of the solid-state characteristics of oximes (B. Jerslev, 1957).

Chemical Properties Analysis

The chemical properties of 2-Chlorobenzaldehyde oxime, like other oximes, include their behavior in redox reactions, coordination chemistry, and their role as ligands. The ruthenium-mediated reduction of oximes to imines, for instance, demonstrates the redox-active nature of oxime compounds and their potential utility in complex formation (A. Das, S. Peng, & S. Bhattacharya, 2000).

Scientific Research Applications

Organic Chemistry

2-Chlorobenzaldehyde oxime is an organic compound that can be synthesized by reacting 2-chlorobenzaldehyde and hydroxylamine hydrochloride . It’s often used as a building block in organic synthesis .

Application

It may be used in the preparation of 2-chlorobenzaldehyde under different reaction conditions . It can also be used to synthesize methyl 3- (2-chlorophenyl)-5- [1- (4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate .

Method of Application

Results or Outcomes

The outcomes of these reactions would be the successful synthesis of the target compounds, such as 2-chlorobenzaldehyde or methyl 3- (2-chlorophenyl)-5- [1- (4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate .

Medicinal Chemistry

Oximes, including 2-Chlorobenzaldehyde oxime, have significant applications in medicinal chemistry .

Application

Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . Specifically, 2-Chlorobenzaldehyde oxime can be used to restore the activity of acetylcholinesterase (AChE) in OP poisoning .

Method of Application

The method of application would depend on the specific use case. For example, in the case of OP poisoning, the oxime would likely be administered intravenously .

Results or Outcomes

The outcome of this application would be the restoration of AChE activity, which is crucial for normal nervous system function .

Production of CS Gas

2-Chlorobenzaldehyde, a derivative of which is 2-Chlorobenzaldehyde oxime, is used in the production of CS gas .

Application

CS gas, also known as tear gas, is a substance used for riot control . 2-Chlorobenzaldehyde reacts with malononitrile to form CS .

Method of Application

Results or Outcomes

The outcome of this reaction would be the successful synthesis of CS gas .

Synthesis of Isoxazole Derivatives

2-Chlorobenzaldehyde oxime can be used in the synthesis of isoxazole derivatives .

Application

Isoxazole derivatives have a wide range of applications in medicinal chemistry, including as anti-inflammatory, antifungal, antibacterial, and anticancer agents . 2-Chlorobenzaldehyde oxime can be used to synthesize methyl 3- (2-chlorophenyl)-5- [1- (4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate and dimethyl 3- (2-chlorophenyl)isoxazole-4,5-dicarboxylate .

Method of Application

Results or Outcomes

The outcomes of these reactions would be the successful synthesis of the target compounds, such as methyl 3- (2-chlorophenyl)-5- [1- (4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate and dimethyl 3- (2-chlorophenyl)isoxazole-4,5-dicarboxylate .

Safety And Hazards

2-Chlorobenzaldehyde oxime is associated with certain hazards. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(NE)-N-[(2-chlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIVKDWRLLMSEJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063148
Record name Benzaldehyde, 2-chloro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzaldehyde oxime

CAS RN

3717-28-0, 3717-26-8
Record name Benzaldehyde, 2-chloro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-chloro-, oxime
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 2-chloro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chlorobenzaldehyde oxime
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
VM Mounnissamy, J Abdul… - … of Pharmaceutical and …, 2015 - search.proquest.com
Zinc complexes have been prepared by reacting metal chloride with ortho chlorobenzaldehyde oxime, para dimethyl aminobenzaldehyde oxime and Vanillin oxime. Docking study has …
Number of citations: 0 search.proquest.com
Z Kong, Z Liu, L Wang - Toxicological & Environmental Chemistry, 1999 - Taylor & Francis
In this paper, Energy of highest occupied molecular orbital (E homo ) of frontier molecular orbital (FMO), molecular connectivity ( n X v ) indices and partition coefficients (K ow ) of …
Number of citations: 2 www.tandfonline.com
VM Mounnissamy, J Abdul… - … of Pharmaceutical and …, 2015 - search.proquest.com
Zinc complexes have been prepared by reacting metal chloride with ortho chlorobenzaldehyde oxime, para dimethyl aminobenzaldehyde oxime, vanillin oxime. Docking study has …
Number of citations: 0 search.proquest.com
X Zhang, B Lu, X Wang, J Zhao… - Chinese Journal of …, 2011 - Wiley Online Library
… for the deoximation of other oximes such as salicylald oxime, acetone oxime, benzophenone oxime, 4‐nitrobenzald oxime, acetophenone oxime, 2‐chlorobenzaldehyde oxime, Acetald …
Number of citations: 5 onlinelibrary.wiley.com
DT Zhang, FG Sun, GY Duan… - … Section E: Structure …, 2006 - scripts.iucr.org
(IUCr) (E)-2-Chlorobenzaldehyde oxime … (E)-2-Chlorobenzaldehyde oxime … (E)-2-Chlorobenzaldehyde oxime top …
Number of citations: 2 scripts.iucr.org
VM Mounnissamy, J Abdul, E Gangatharan - jpabs.org
Zinc complexes have been prepared by reacting metal chloride with ortho chlorobenzaldehyde oxime, para dimethyl aminobenzaldehyde oxime and Vanillin oxime. Docking study has …
Number of citations: 2 jpabs.org
A Khazaei, AA Manesh… - Journal of Chemical …, 2004 - journals.sagepub.com
N-Bromophthalimide has been found to be an efficient and selective reagent for the mild oxidative cleavage of oximes to yield their corresponding carbonyl compounds in good to …
Number of citations: 18 journals.sagepub.com
VM Mounnissamy, J Abdul… - World Journal of …, 2015 - wjpsonline.com
Zinc complexes have been prepared by reacting metal chloride with ortho chlorobenzaldehyde oxime, para dimethyl aminobenzaldehyde oxime and Vanillin oxime. Docking study has …
Number of citations: 3 www.wjpsonline.com
XY Ma, Y He, TT Lu, M Lu - Tetrahedron, 2013 - Elsevier
… To a 25 mL round-bottom flask equipped with magnetic stirrer were added 2-chlorobenzaldehyde oxime (311 mg, 2 mmol), cupric acetate (Cu(OAc) 2 ) 36 mg (0.2 mmol) and …
Number of citations: 46 www.sciencedirect.com
Z Moussa - Synthesis, 2012 - thieme-connect.com
… 2-Chlorobenzaldehyde oxime was used as a model … profile for the conversion of 2-chlorobenzaldehyde oxime into 2-… , rt, 5 min; (c) 2-chlorobenzaldehyde oxime (1 equiv) was added to …
Number of citations: 5 www.thieme-connect.com

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